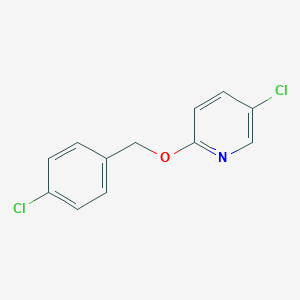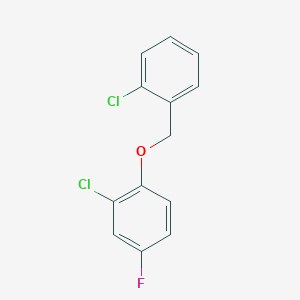![molecular formula C16H17Cl2N5OS B275802 N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275802.png)
N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine, also known as Compound A, is a chemical compound with potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine A is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells. Additionally, it has been shown to modulate the immune response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine A has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to have antimicrobial effects against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine A in lab experiments is its potential therapeutic applications in various diseases. Additionally, it has been shown to have low toxicity, making it a safer option for use in experiments. However, one limitation is the limited availability of the compound, which can make it difficult to conduct large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine A. One potential area of research is the development of more efficient synthesis methods to increase the availability of the compound for use in experiments. Additionally, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine A. It may also be beneficial to study the compound in combination with other drugs to determine its potential synergistic effects.
Synthesemethoden
N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine A can be synthesized through a multistep process involving the reaction of various chemicals. The synthesis method involves the reaction of 2,4-dichlorophenylacetonitrile with furan-2-carbaldehyde, followed by the reaction of the resulting compound with 3-mercapto-1-methyl-5-tetrazolylpropan-1-amine. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine A has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have antimicrobial and anti-inflammatory properties, making it a potential candidate for the treatment of infectious diseases and inflammatory disorders. Additionally, it has been studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
Eigenschaften
Molekularformel |
C16H17Cl2N5OS |
|---|---|
Molekulargewicht |
398.3 g/mol |
IUPAC-Name |
N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C16H17Cl2N5OS/c1-23-16(20-21-22-23)25-8-2-7-19-10-12-4-6-15(24-12)13-5-3-11(17)9-14(13)18/h3-6,9,19H,2,7-8,10H2,1H3 |
InChI-Schlüssel |
IOKFEJKTFQHNLN-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCCNCC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
CN1C(=NN=N1)SCCCNCC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-{[4-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone](/img/structure/B275720.png)


![Methyl 2-(acetylamino)-5-{[3-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B275724.png)


![1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B275727.png)
![1-Bromo-2-[(4-chlorobenzyl)oxy]-3-nitrobenzene](/img/structure/B275729.png)
![1-Bromo-2-[(3-chlorobenzyl)oxy]-3-nitrobenzene](/img/structure/B275730.png)
![1-Bromo-2-[(2-chlorobenzyl)oxy]-3-nitrobenzene](/img/structure/B275731.png)
![1-Bromo-2-[(3-chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275734.png)
![1-Bromo-2-[(2-chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275735.png)
![4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B275740.png)
